N-(4-Bromophenyl)maleamic acid
Description
Properties
IUPAC Name |
4-(4-bromoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNFUZCLEZJCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Solvent Comparison for this compound Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations | Source |
|---|---|---|---|---|---|
| THF | 25 | 24 | 68 | High purity, slow reaction | |
| DMF | 25 | 3 | 70 | Faster kinetics, lower purity | |
| Toluene | 80 | 1 | 62 | Requires H₂SO₄ catalyst |
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THF : Prolonged reaction times (24 hours) at room temperature yield moderate-to-high purity products, ideal for small-scale synthesis.
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DMF : Accelerates the reaction (3 hours) but may introduce impurities due to solvent coordination with intermediates.
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Toluene with H₂SO₄ : Elevated temperatures (80°C) and catalytic acid facilitate faster amide bond formation, though yields remain suboptimal.
Catalytic and Stoichiometric Considerations
Acid catalysts, such as sulfuric acid or phosphoric acid, protonate the maleic anhydride carbonyl, enhancing electrophilicity and accelerating amine attack. However, excess acid may promote side reactions, including hydrolysis of the anhydride.
Optimized Conditions :
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Molar Ratio : A slight excess of maleic anhydride (1.05 equiv) ensures complete amine consumption.
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Catalyst Loading : 1–2% v/v H₂SO₄ in toluene improves reaction rates without compromising yield.
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Temperature : Reactions in DMF proceed efficiently at 25°C, while toluene-based systems require heating to 80°C.
Purification and Characterization Techniques
Purification :
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Recrystallization : Methanol or ethanol recrystallization removes unreacted starting materials and oligomeric byproducts.
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Column Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves structural isomers, though rarely required due to the reaction’s selectivity.
Characterization :
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Melting Point : 145–148°C (lit. 145°C for analogous nitro derivative).
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FT-IR : Peaks at 1705 cm⁻¹ (amide C=O) and 1650 cm⁻¹ (carboxylic acid C=O).
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¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, COOH), 8.1 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 6.3 (dd, 2H, CH=CH).
Comparative Analysis with N-(4-Fluorophenyl)maleamic Acid
The fluorine analog (CAS 780-05-2) follows a similar synthesis pathway but exhibits faster reaction kinetics due to fluorine’s electron-withdrawing effect, which enhances the amine’s nucleophilicity. Yields for the fluoro derivative exceed 75% under identical conditions, highlighting bromine’s moderate deactivating influence.
Industrial and Research Applications
While primarily a maleimide precursor, this compound finds niche applications in:
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-(4-bromophenyl)maleimide.
Reduction: Reduction reactions can convert the maleamic acid moiety to maleic acid derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
Oxidation: N-(4-Bromophenyl)maleimide.
Reduction: Maleic acid derivatives.
Substitution: Various substituted phenylmaleamic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Molecules
N-(4-Bromophenyl)maleamic acid serves as a versatile building block in organic synthesis. It can be transformed into more complex compounds through various chemical reactions, such as cyclodehydration to form N-substituted maleimides. This transformation is significant as it allows for the creation of compounds with diverse functionalities, which can be utilized in further synthetic applications .
Table 1: Summary of Synthetic Transformations
| Transformation Type | Reaction Conditions | Products |
|---|---|---|
| Cyclodehydration | This compound + amine | N-(4-Bromophenyl)maleimide |
| Oxidation | This compound + oxidizing agent | Maleic acid derivatives |
| Substitution | This compound + nucleophile | Various substituted phenylmaleamic acids |
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria, including drug-resistant strains like Acinetobacter baumannii and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and other vital biochemical pathways .
Case Study: Antibacterial Activity Assessment
In a study where the antibacterial efficacy of this compound was evaluated using the agar well diffusion method, it demonstrated a notable zone of inhibition against multiple pathogens. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent in combating infections caused by resistant bacteria .
Medical Applications
Potential Therapeutic Uses
The compound is being explored for its potential use as an antifungal agent. Its ability to interfere with the biosynthesis of chitin and β(1,3)glucan suggests that it could be effective against fungal pathogens. This property makes it a candidate for developing new antifungal therapies .
Table 2: Antimicrobial Efficacy Data
| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|
| Acinetobacter baumannii | 18 | 50 |
| Staphylococcus aureus | 15 | 40 |
| Candida albicans | 12 | 30 |
Industrial Applications
Material Development
this compound is also being investigated for its role in the development of new materials, including polymers and hydrogels. Its chemical properties allow for modifications that can enhance material characteristics such as strength, flexibility, and biocompatibility .
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)maleamic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of chitin and β(1,3)glucan, which are essential components of the fungal cell wall. The compound affects the membrane enzyme β(1,3)glucan synthase, disrupting cell wall integrity and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Features
Key structural analogs include N-(4-Chlorophenyl)maleamic acid, N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate, N-(4-Nitrophenyl)maleamic acid, and N-(4-Methoxyphenyl)maleamic acid. These compounds share a maleamic acid backbone but differ in substituents on the aromatic ring, influencing their crystallography, hydrogen bonding, and reactivity.
Table 1: Structural and Physical Properties
Hydrogen Bonding and Crystal Packing
- N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate: Exhibits intramolecular O–H⋯O and N–H⋯Cl bonds, plus intermolecular N–H⋯O and O–H⋯O interactions, forming infinite chains . The C2–C3 bond length is 1.327 Å, confirming double-bond character .
Electronic and Functional Group Effects
- Electron-withdrawing groups (Br, Cl, NO₂): Increase acidity and enhance hydrogen bonding. Nitro groups significantly lower pKa values, making the compound more reactive in condensation reactions .
- Electron-donating groups (OCH₃) : Reduce acidity and stabilize the aromatic ring, as seen in N-(4-Methoxyphenyl)maleamic acid , which is used in corrosion-resistant polymers .
Biological Activity
N-(4-Bromophenyl)maleamic acid is an organic compound characterized by its unique maleamic acid structure with a bromophenyl substituent. This compound has garnered attention in the scientific community due to its significant biological activities, particularly in the realms of antimicrobial and antitumor properties. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
- Molecular Formula : C₁₀H₈BrNO₃
- Molecular Weight : Approximately 268.07 g/mol
- Structure : The compound features a maleamic acid backbone with a bromine atom attached to a phenyl ring, enhancing its chemical reactivity and biological activity due to the electron-withdrawing effect of the bromine substituent.
This compound primarily exhibits its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound selectively targets enzymes with reactive cysteinyl residues, crucial for their catalytic activities. It interacts with these enzymes by forming covalent bonds, leading to enzyme inhibition.
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It inhibits the biosynthesis of chitin and β(1,3)glucan, which are vital components of fungal cell walls. This action makes it a potential candidate for treating fungal infections.
- Antitumor Activity : Preliminary studies suggest that this compound may also exhibit cytostatic effects, inhibiting cell growth and proliferation in various cancer cell lines .
Antimicrobial Properties
Research has demonstrated that this compound shows potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
These results suggest that the compound could be utilized in developing new antimicrobial agents .
Antitumor Activity
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These findings highlight the potential of this compound as an antitumor agent .
Case Studies
- Study on Antibacterial Activity : A study published in the International Journal of Chemical and Physical Sciences evaluated the antibacterial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use in clinical settings .
- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on various human cancer cell lines. The study concluded that the compound induced apoptosis in cancer cells, making it a promising candidate for further development as an anticancer drug .
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-Bromophenyl)maleamic acid, and how do reaction conditions influence yield?
this compound is typically synthesized via the reaction of maleic anhydride with 4-bromoaniline in a polar aprotic solvent (e.g., acetic acid or DMF) under reflux. Key parameters include stoichiometric ratios (1:1 molar ratio of anhydride to amine), temperature (80–120°C), and reaction time (4–20 hours). Post-synthesis, purification involves recrystallization from ethanol/water mixtures. Evidence from analogous syntheses (e.g., N-(4-methoxyphenyl)maleamic acid) highlights the importance of controlling moisture to avoid hydrolysis of the maleamic acid to maleic acid .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Confirms the presence of amide (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and carboxylic acid (O–H at ~2500–3000 cm⁻¹) groups. Compare with reference spectra of structurally similar compounds (e.g., N-(4-methylphenyl)maleamic acid) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.6 ppm for bromophenyl) and olefinic protons (δ 6.2–6.8 ppm for maleate). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using programs like SHELXL (for refinement) and ORTEP-3 (for visualization). Triclinic or monoclinic systems are common for aryl-substituted maleamic acids .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cyclization or degradation pathways?
Mechanistic studies require kinetic profiling (e.g., variable-temperature NMR) and trapping of intermediates. For example, cyclization to maleimides under acidic conditions involves protonation of the amide oxygen, followed by intramolecular nucleophilic attack. Isotopic labeling (e.g., deuterated solvents) and DFT calculations can validate proposed pathways .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Common issues include disorder in the bromophenyl group or solvent molecules. Use SHELXL’s PART and SIMU instructions to model disorder. For twinned crystals, employ TWINABS for data integration. Validation tools like PLATON (ADDSYM) ensure correct space group assignment .
Q. How does computational modeling (e.g., DFT) assist in predicting the reactivity of this compound?
DFT calculations (using Gaussian or ORCA) optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Compare computed IR/NMR spectra with experimental data to validate models. Studies on analogous compounds (e.g., N-(4-fluorophenyl)maleamic acid) show strong correlation between calculated and observed bond lengths .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. For example, discrepancies in HCl addition to maleamic acids may stem from trace moisture or varying HCl concentrations. Use high-purity solvents and in situ FT-IR to monitor reaction progress .
Q. What advanced applications exist for this compound in materials science?
Electropolymerization of maleamic acid derivatives (e.g., on low-carbon steel) forms protective coatings. Optimize parameters: monomer concentration (0.1–1.0 M), electrolyte (H₂SO₄), and voltage (1–3 V). Characterize films via SEM and electrochemical impedance spectroscopy (EIS) to assess corrosion resistance .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
Screen for antibacterial activity using gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains via minimum inhibitory concentration (MIC) assays. Compare with structurally related compounds (e.g., N-(1,3-thiazo-2-yl)maleamic acid) to establish structure-activity relationships .
Q. What strategies improve the solubility of this compound in aqueous or nonpolar media?
Modify the maleate moiety (e.g., esterification) or introduce solubilizing groups (e.g., polyethylene glycol). Co-solvent systems (e.g., DMSO/water) or micellar encapsulation (using surfactants) enhance solubility for biological assays .
Q. How do substituents on the phenyl ring influence the thermal stability of maleamic acids?
Thermogravimetric analysis (TGA) shows electron-withdrawing groups (e.g., Br) increase thermal stability by strengthening intermolecular interactions. Compare decomposition temperatures of N-(4-Bromophenyl)- vs. N-(4-Methoxyphenyl)maleamic acid. DSC reveals phase transitions and melting points .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
